![molecular formula C19H24N2O5S B2821320 Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1324171-70-1](/img/structure/B2821320.png)
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic ester derivative featuring a 6-methoxybenzo[d]thiazole moiety linked via an ether bond to a piperidine ring, which is further connected to an ethyl 4-oxobutanoate group. Its design leverages the benzothiazole scaffold, known for its pharmacological versatility, and the oxobutanoate ester, which may enhance bioavailability or modulate electronic properties .
Propriétés
IUPAC Name |
ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-18(23)7-6-17(22)21-10-8-13(9-11-21)26-19-20-15-5-4-14(24-2)12-16(15)27-19/h4-5,12-13H,3,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQVEOWZLKYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The benzothiazole derivative is then reacted with 1-chloroethyl piperidine hydrochloride in the presence of a base to form the piperidine-substituted benzothiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the benzothiazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: The compound is used in studies involving molecular docking to understand its interaction with protein receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Key Structural and Functional Insights
Heterocyclic Core Variations: The benzothiazole moiety in the target compound distinguishes it from analogs with benzofuran () or biphenyl () cores. Benzothiazoles are associated with diverse bioactivities, including antifungal () and antiproliferative effects (), whereas benzofurans often exhibit antioxidant or anti-inflammatory properties . Replacement of benzothiazole with thiadiazole (e.g., Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate, ) introduces sulfur-rich pharmacophores, which may enhance antibacterial activity .
Substituent Effects :
- The 6-methoxy group on the benzothiazole ring may improve solubility or electron-donating capacity compared to halogenated (e.g., 2-chloro-4,5-difluoro in ) or alkylated (e.g., 2-methyl in ) derivatives. Methoxy groups are often used to modulate metabolic stability and target binding .
- Piperidine vs. Piperazine Linkers: The target compound’s piperidine linker contrasts with piperazine derivatives (e.g., ), which are more polar and may alter pharmacokinetics (e.g., blood-brain barrier penetration) .
Biological Implications: The oxobutanoate ester in the target compound and its analogs (e.g., ) likely serves as a prodrug moiety, enhancing lipophilicity for cellular uptake before enzymatic hydrolysis to the active acid form .
Activité Biologique
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a benzothiazole moiety , a piperidine ring , and an ethyl ester functional group . Its unique structure allows it to exhibit various pharmacological properties.
Structural Feature | Description |
---|---|
Benzothiazole | Known for anti-inflammatory and antimicrobial properties. |
Piperidine Ring | Contributes to the compound's interaction with biological targets. |
Ethyl Ester | Enhances solubility and bioavailability. |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Moiety : Reacting 2-aminothiophenol with an aldehyde under acidic conditions.
- Attachment of the Piperidine Ring : The benzothiazole derivative is reacted with 1-chloroethyl piperidine hydrochloride in the presence of a base.
- Esterification : Final step involves esterification with ethyl 4-oxobutanoate under acidic conditions.
Biological Activity
This compound exhibits significant biological activities, primarily attributed to its structural components.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to decreased production of prostaglandins, thereby reducing inflammation.
Antimicrobial Properties
Compounds containing benzo[d]thiazole moieties are often associated with antimicrobial activity. This compound has shown potential in inhibiting various pathogens, making it a candidate for further investigation in antimicrobial therapies.
Anticancer Potential
Research indicates that derivatives of benzothiazole can exhibit anticancer properties. This compound may similarly inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : Particularly targeting COX enzymes.
- Receptor Interaction : Binding to specific receptors involved in inflammatory pathways.
- Cellular Signaling Modulation : Altering signaling pathways that lead to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other thiazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamide | Similar thiazole structure | Anti-inflammatory |
5-(thiophene-carboxamide) derivatives | Contains thiazole | Anticancer |
6-methoxybenzothiazole derivatives | Methoxy group present | Antimicrobial |
These compounds highlight the versatility of thiazole derivatives in medicinal chemistry and emphasize the unique structural features that distinguish this compound from its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yloxy)piperidin–1– yl)-4– oxobutanoate). For instance:
- A study demonstrated that benzothiazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes.
- Another research highlighted the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- In vitro studies showed that certain derivatives induced apoptosis in cancer cell lines, indicating their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimized multi-step synthetic routes for Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, and how can purity be ensured at each stage?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole intermediate by coupling 6-methoxybenzo[d]thiazol-2-ol with piperidin-4-ol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) .
- Step 2 : Introduce the 4-oxobutanoate moiety via a nucleophilic substitution reaction between the piperidine intermediate and ethyl 4-chloro-4-oxobutanoate in anhydrous DMF at 60°C .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvents in H NMR) .
Q. How can structural features of this compound be characterized to confirm regioselectivity and functional group integrity?
- Methodology :
- Use FT-IR to verify the presence of ester carbonyl (C=O stretch at ~1730 cm) and benzo[d]thiazole C-S bonds (600-700 cm) .
- Employ H/C NMR to confirm methoxy (-OCH) protons at δ 3.8–4.0 ppm and piperidine ring protons (δ 1.5–2.5 ppm). C NMR should resolve the 4-oxobutanoate carbonyl at ~170 ppm .
- Perform X-ray crystallography to validate spatial arrangement, particularly the orientation of the methoxy group relative to the thiazole ring .
Q. What preliminary biological assays are suitable for screening its pharmacological potential?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., esterification or piperidine coupling) be elucidated to resolve yield discrepancies?
- Methodology :
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and byproducts. For example, trace hydrolyzed esters may form if moisture is present during esterification .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways (e.g., SN1 vs. SN2 in piperidine coupling) .
- Isotope Labeling : Introduce O in the methoxy group to track retention during coupling reactions via mass spectrometry .
Q. What strategies address contradictions in biological activity data across structurally analogous compounds?
- Methodology :
- SAR Analysis : Compare halogenated analogs (e.g., chloro vs. fluoro substitutions on the phenyl ring) using molecular docking (e.g., AutoDock Vina) to assess binding affinity variations at target enzymes (e.g., CYP450) .
- Meta-Analysis : Aggregate data from analogs (e.g., Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate) to identify trends in logP vs. cytotoxicity .
- Proteomics : Use 2D gel electrophoresis to identify off-target protein interactions in cell lysates exposed to the compound .
Q. How can computational tools predict metabolic stability and potential toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME to calculate bioavailability scores and assess CYP450 inhibition risk. Key parameters include topological polar surface area (TPSA < 140 Å) and Lipinski violations .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite, prioritizing hydrolyzed esters or hydroxylated thiazoles for LC-MS/MS validation .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities during scale-up?
- Methodology :
- UPLC-QTOF-MS : Detect impurities at <0.1% levels using a C18 column (1.7 µm) and positive/negative ionization modes .
- NMR Relaxation Measurements : Quantify residual solvents (e.g., DMF) via H T relaxation times, calibrated against spiked standards .
Methodological Notes
- Synthesis Optimization : Reflux times and solvent polarity critically impact yields. For example, replacing THF with DMF in piperidine coupling increases yields by 15% due to improved solvation .
- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.